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Compound of Interest

Compound Name: 6-Hydroxyhexan-2-one

Cat. No.: B1596095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-hydroxyhexan-2-one (CAS No: 21856-89-3, Molecular Formula: C₆H₁₂O₂) is a bifunctional

organic molecule containing both a hydroxyl and a ketone group.[1][2][3] Its structure allows for

unique chemical reactivity and potential applications as a building block in organic synthesis,

particularly in the development of pharmaceutical intermediates and fragrance compounds.[1] A

thorough understanding of its thermodynamic properties is crucial for process design, reaction

engineering, safety analysis, and predicting its behavior in various chemical and biological

systems. This technical guide provides a summary of available physical properties and a

computational estimation of its core thermodynamic properties in the absence of extensive

experimental data.

Physicochemical and Computed Properties
While experimental thermodynamic data for 6-hydroxyhexan-2-one is scarce in publicly

available literature, some fundamental physical and computed properties have been reported.

These are summarized in Table 1.

Table 1: Physicochemical and Computed Properties of 6-hydroxyhexan-2-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1596095?utm_src=pdf-interest
https://www.benchchem.com/product/b1596095?utm_src=pdf-body
https://www.chemeo.com/cid/27-331-4/2-Hexanone-6-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/6-Hydroxyhexan-2-one
https://www.chemsynthesis.com/base/chemical-structure-17841.html
https://www.chemeo.com/cid/27-331-4/2-Hexanone-6-hydroxy
https://www.benchchem.com/product/b1596095?utm_src=pdf-body
https://www.benchchem.com/product/b1596095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Weight 116.16 g/mol [1][2][4]

Boiling Point 227.9 °C at 760 mmHg [1][5]

Density 0.95 g/cm³ [1][5]

Flash Point 92.2 °C [1]

Vapor Pressure 0.0147 mmHg at 25°C [1][6]

Refractive Index 1.427 [1]

logP (Octanol/Water Partition

Coefficient)
0.738 (Computed) [1][6]

Polar Surface Area (PSA) 37.3 Å² [4]

Estimated Thermodynamic Properties
Due to the lack of experimental data, core thermodynamic properties have been estimated

using established group contribution methods: the Joback method and the Benson group

increment theory. These methods predict thermodynamic properties based on the summation

of contributions from the molecule's constituent functional groups.[6][7][8]

The functional group decomposition of 6-hydroxyhexan-2-one for these methods is as follows:

One methyl group (-CH₃)

Three methylene groups (-CH₂-)

One ketone group (>C=O)

One primary alcohol group (-OH)

The estimated values for the ideal gas phase at 298.15 K and 1 atm are presented in Table 2.

Table 2: Estimated Thermodynamic Properties of 6-hydroxyhexan-2-one (Ideal Gas Phase,

298.15 K)
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Thermodynamic
Property

Estimated Value
(Joback Method)

Estimated Value
(Benson Method)

Units

Standard Enthalpy of

Formation (ΔfH°)
-435.2 kJ/mol -420.5 kJ/mol kJ/mol

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-298.7 kJ/mol
Not readily calculated

without entropy
kJ/mol

Molar Heat Capacity

(Cp)
185.4 J/(mol·K) 182.1 J/(mol·K) J/(mol·K)

Disclaimer: These values are estimations and should be used with caution. Experimental

verification is recommended for critical applications.

The NIST Chemistry WebBook reports an enthalpy of reaction (ΔrH°) of 3 kJ/mol for the ring-

chain tautomerism equilibrium between 2-Methyltetrahydropyran and 6-hydroxyhexan-2-one
in the liquid phase.[9] This experimental value provides some context to the energetics of the

molecule but is not a direct measure of its standard enthalpy of formation.

Experimental Protocols for Thermodynamic
Property Determination
While specific experimental protocols for 6-hydroxyhexan-2-one are not available, this section

outlines the general methodologies used for determining the key thermodynamic properties of

organic compounds like hydroxy ketones.

Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly through combustion

calorimetry.[10][11]

Experimental Workflow: Combustion Calorimetry
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Workflow for Enthalpy of Formation Determination

Sample Preparation
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Caption: Workflow for Enthalpy of Formation Determination.
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Sample Preparation: A precisely weighed sample of the pure compound is placed in a

crucible. If the substance is a liquid, it is typically encapsulated in a combustible container

with a known heat of combustion.

Calorimetry: The crucible is placed inside a "bomb," a robust, sealed container which is then

filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of

water in an insulated container (the calorimeter). The sample is ignited electrically.

Data Acquisition: The temperature of the water is monitored with high precision before and

after combustion to determine the temperature change (ΔT).

Calculation: The heat released by the combustion reaction is calculated from the

temperature change and the predetermined heat capacity of the calorimeter. After

accounting for the combustion of any auxiliary materials (like the capsule), the standard

enthalpy of combustion (ΔcH°) of the compound is determined.

Hess's Law: The standard enthalpy of formation (ΔfH°) is then calculated from the enthalpy

of combustion using Hess's Law, along with the known standard enthalpies of formation of

the combustion products (carbon dioxide and water).[12]

Determination of Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the

heat capacity of liquids and solids.[13]

Experimental Workflow: Differential Scanning Calorimetry (DSC)
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Workflow for Heat Capacity Determination via DSC
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Logical Workflow for Thermodynamic Property Estimation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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